molecular formula C17H15N5O2 B2675362 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797085-44-9

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B2675362
CAS-Nummer: 1797085-44-9
Molekulargewicht: 321.34
InChI-Schlüssel: NHYQGDLMWNHBHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by its multi-ring structure incorporating elements of pyrido, pyrimidin, and quinazolinone. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:

  • Step 1: Synthesis of the 7,8-dihydropyrido[4,3-d]pyrimidin intermediate, which can be achieved through condensation reactions involving pyrimidine derivatives.

  • Step 2: Formation of the quinazolinone core via a cyclization reaction, often requiring heating under reflux with appropriate catalysts.

  • Step 3: Final coupling of the two fragments through nucleophilic substitution or condensation reactions, often involving the use of strong bases and suitable solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production methods for this compound would likely focus on scaling up the laboratory synthesis processes. This would involve the optimization of reaction conditions to improve yield, purity, and cost-efficiency. Key considerations would include:

  • Use of flow chemistry to enhance reaction rates and scalability.

  • Implementation of robust purification techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions such as:

  • Oxidation: Typically, it involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: This may involve catalytic hydrogenation using palladium on carbon.

  • Substitution: Common substitutions could include halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate, sodium hypochlorite.

  • Reducing agents: Sodium borohydride, palladium on carbon with hydrogen.

  • Substituting reagents: Alkyl halides, aryl halides in the presence of catalysts like copper or palladium.

Major Products

  • Oxidation products: Formation of quinazolinone oxides or ketones.

  • Reduction products: Formation of dihydro derivatives.

  • Substitution products: Halogenated or alkylated derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is explored for its complex structure, which makes it a candidate for studies in organic synthesis and reaction mechanisms.

Biology

Biologically, it may be investigated for its interactions with cellular components, potentially serving as a lead compound in drug discovery.

Medicine

Medically, derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, thus being valuable in drug development.

Industry

Industrially, this compound could be applied in the design of novel materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets. This can include:

  • Molecular Targets: Enzymes, receptors, or nucleic acids that the compound interacts with to exert biological effects.

  • Pathways Involved: Signal transduction pathways that are modulated by the interaction of the compound with its targets, potentially leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison

Compared to other compounds with similar ring structures, 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of pyrido, pyrimidin, and quinazolinone rings, which may impart distinct biological activities.

Similar Compounds

  • Quinazolinone derivatives: Compounds like erlotinib and gefitinib, which are used as kinase inhibitors in cancer therapy.

  • Pyrimidin derivatives: Compounds such as 5-fluorouracil and methotrexate, known for their roles in chemotherapy.

  • Pyrido compounds: Nicotine and anabasine, which interact with nicotinic acetylcholine receptors.

Biologische Aktivität

The compound 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of quinazolinone and pyrido[4,3-d]pyrimidine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol. The structure features a quinazolinone ring fused with a pyrido[4,3-d]pyrimidine moiety, contributing to its unique biological properties.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit various cancer cell lines, particularly through the inhibition of tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer.

  • Case Study : In vitro studies demonstrated that derivatives of quinazolinone can exert cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For example, a related compound showed IC50 values of 18.79 µM/L against HepG2 and 13.46 µM/L against MCF-7 cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Quinazoline derivatives are known for their broad-spectrum activity against various bacterial strains.

  • Research Findings : A study highlighted that certain quinazolinone compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, the compound may possess anti-inflammatory properties. The quinazoline scaffold is associated with the inhibition of inflammatory pathways.

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activities of this compound can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : As mentioned, this compound may inhibit TKRs, disrupting signaling pathways essential for cancer cell proliferation.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxicity.

Data Table: Biological Activity Summary

Biological Activity Target Cell Line IC50 Value (µM/L) Mechanism
AntitumorHepG218.79Tyrosine Kinase Inhibition
AntitumorMCF-713.46Tyrosine Kinase Inhibition
AntimicrobialStaphylococcus aureusVariesCell Wall Synthesis Inhibition
Anti-inflammatoryVariousVariesCOX Inhibition

Eigenschaften

IUPAC Name

3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQGDLMWNHBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.